molecular formula C15H16N4O2S B7431695 N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide

N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide

Cat. No. B7431695
M. Wt: 316.4 g/mol
InChI Key: HZGBBQUTPAQYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TH287 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

TH287 works by binding to the active site of MTH1, preventing it from carrying out its normal function of hydrolyzing oxidized nucleotides. This leads to the accumulation of these nucleotides, which can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TH287 has a selective effect on cancer cells, with minimal toxicity to normal cells. This makes it an attractive candidate for cancer treatment, as it can potentially reduce the side effects associated with traditional chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One advantage of TH287 is its high potency, which allows for the use of lower concentrations in experiments. However, its limited solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for TH287 research. One area of interest is the development of new cancer treatments that combine TH287 with other drugs to enhance its effectiveness. Additionally, TH287 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, the development of new analogs of TH287 with improved solubility and potency could lead to even more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of TH287 involves a multi-step process that starts with the reaction of 5-methylthieno[2,3-d]pyrimidin-4-amine with (R)-2-bromo-1-phenylethan-1-ol to produce the intermediate compound. This intermediate is then reacted with furan-3-carboxylic acid to yield the final product, TH287.

Scientific Research Applications

TH287 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the DNA repair enzyme MTH1, which is overexpressed in many cancer cells. Inhibition of this enzyme can lead to increased DNA damage and ultimately cell death, making TH287 a promising candidate for cancer treatment.

properties

IUPAC Name

N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-7-22-15-12(9)13(17-8-18-15)16-5-10(2)19-14(20)11-3-4-21-6-11/h3-4,6-8,10H,5H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGBBQUTPAQYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NCC(C)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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